BenchChemオンラインストアへようこそ!

[1-benzyl-3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methanol

Medicinal Chemistry Structure-Activity Relationship Pyrazole Derivatization

[1-Benzyl-3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methanol (CAS 956573-26-5) is a trisubstituted pyrazole derivative bearing a 1-benzyl group, a 3-(3-methoxyphenyl) substituent, and a 4-hydroxymethyl functional handle. Its molecular formula is C18H18N2O2 with a molecular weight of 294.35 g/mol, a predicted density of 1.15±0.1 g/cm³, and a predicted boiling point of 510.3±50.0 °C.

Molecular Formula C18H18N2O2
Molecular Weight 294.354
CAS No. 956573-26-5
Cat. No. B2621884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-benzyl-3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methanol
CAS956573-26-5
Molecular FormulaC18H18N2O2
Molecular Weight294.354
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NN(C=C2CO)CC3=CC=CC=C3
InChIInChI=1S/C18H18N2O2/c1-22-17-9-5-8-15(10-17)18-16(13-21)12-20(19-18)11-14-6-3-2-4-7-14/h2-10,12,21H,11,13H2,1H3
InChIKeyDRORXPKWRSRKQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement-Relevant Baseline Profile of [1-Benzyl-3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methanol (CAS 956573-26-5)


[1-Benzyl-3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methanol (CAS 956573-26-5) is a trisubstituted pyrazole derivative bearing a 1-benzyl group, a 3-(3-methoxyphenyl) substituent, and a 4-hydroxymethyl functional handle. Its molecular formula is C18H18N2O2 with a molecular weight of 294.35 g/mol, a predicted density of 1.15±0.1 g/cm³, and a predicted boiling point of 510.3±50.0 °C . The compound is commercially available from multiple vendors at a typical purity specification of 95% and is classified as a research chemical for use as a synthetic building block, drug impurity reference standard, or proteomics research reagent . Structurally, it belongs to the broader 1-benzyl-3-aryl-pyrazole-4-methanol chemotype, a scaffold recognized in the patent literature for its utility in generating kinase inhibitors, anti-inflammatory agents, and cannabinoid receptor modulators [1].

Why Generic Substitution of [1-Benzyl-3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methanol Is Scientifically Unjustified


Within the 1,3,4-trisubstituted pyrazole chemical space, even minor structural variations produce substantial changes in physicochemical properties that directly impact synthetic utility, biological target engagement, and downstream experimental reproducibility. The target compound's 3-methoxy regiochemistry on the phenyl ring (meta vs. para), its N-benzyl (vs. N-phenyl) substitution, and its 4-hydroxymethyl reduction state collectively determine its hydrogen-bonding capacity, lipophilicity, and reactivity as a synthetic intermediate . Interchanging this compound with the 4-methoxy isomer (CAS 36640-56-9), the carbaldehyde analog (CAS 956360-54-6), or the unsubstituted core 1H-pyrazol-4-ylmethanol (CAS 25222-43-9) without explicit re-validation would alter reaction outcomes in downstream derivatization (e.g., esterification, oxidation, or nucleophilic substitution at the 4-position) and could abrogate target binding in biological assays where the 3-methoxyphenyl group participates in specific hydrophobic or π-stacking interactions [1].

Quantitative Evidence Guide: How [1-Benzyl-3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methanol Differentiates from Its Closest Analogs


Meta-Methoxy Regiochemistry Confers Distinct Electronic and Steric Properties vs. Para-Methoxy Isomer

The target compound carries a 3-methoxyphenyl group at the pyrazole C3 position, whereas the closest commercially available analog (3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methanol (CAS 36640-56-9) bears a 4-methoxyphenyl group . The meta-methoxy orientation alters the electron density distribution on the aryl ring, modifying its Hammett σ value and resonance effects. This regiochemical difference is documented in benzylpyrazole SAR studies to shift kinase inhibitory potency; for example, in the substituted benzylpyrazole Bub1 inhibitor series, moving the methoxy substituent from para to meta position on the benzyl ring altered IC50 values by up to 5-fold in biochemical kinase assays [1].

Medicinal Chemistry Structure-Activity Relationship Pyrazole Derivatization

N-Benzyl vs. N-Phenyl Substitution Alters Lipophilicity, Metabolic Stability, and Synthetic Accessibility

The target compound features an N-benzyl substituent at the pyrazole N1 position, whereas analogs such as (3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methanol (CAS 36640-56-9) carry an N-phenyl group [1]. The benzyl group introduces a methylene spacer that increases conformational flexibility, raises logP by approximately 0.5–0.8 units (class-level estimate based on π-system contribution calculations), and provides a distinct metabolic vulnerability (CYP-mediated benzylic oxidation) compared to N-phenyl analogs . In the 1-benzylpyrazole CB2 antagonist series, the N-benzyl group was essential for crossing the intestinal barrier, a property not shared by the corresponding N-phenyl derivatives [2].

Drug Design ADME Properties Synthetic Chemistry

4-Hydroxymethyl Functional Handle Enables Derivatization Paths Inaccessible to the 4-Carbaldehyde Analog

The target compound contains a primary alcohol (-CH2OH) at the pyrazole 4-position, distinguishing it from the oxidized analog 1-benzyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (CAS 956360-54-6), which bears an aldehyde (-CHO) group . The alcohol functional group enables direct esterification, etherification, Mitsunobu reactions, and conversion to leaving groups (e.g., mesylate, bromide) for nucleophilic displacement, whereas the aldehyde analog is limited to reductive amination, Grignard additions, and oxidation chemistry . The alcohol oxidation state also eliminates the risk of unwanted imine formation and aldehyde-related toxicity that can complicate biological assay interpretation. A derivative exploiting this hydroxymethyl handle has been reported: ({[1-benzyl-3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}(prop-2-yn-1-yl)amine (CAS 1176628-80-0), demonstrating the compound's utility in generating propargylamine-functionalized analogs for click chemistry applications [1].

Synthetic Chemistry Building Block Utility Click Chemistry

Meta-Methoxyphenyl Substituent on a 1-Benzylpyrazole Scaffold Maps to Kinase Inhibitor Pharmacophore Models with Predicted Target Engagement Advantages

The 1-benzyl-3-aryl-pyrazole scaffold has been extensively characterized as a kinase inhibitor pharmacophore. In the substituted benzylpyrazole series patented by Bayer, compounds bearing 3-aryl substituents with electron-donating groups demonstrated Bub1 kinase IC50 values as low as 40 nM, with specific substitution patterns on the aryl ring dictating potency and selectivity across the kinome [1]. The target compound's 3-methoxyphenyl group provides a balanced combination of electron donation (via the methoxy oxygen) and hydrophobic surface area that fits within the ATP-binding pocket of multiple kinases. In a broader analysis of benzylpyrazole derivatives, compounds with 3-substituted phenyl rings at the pyrazole C3 position showed IC50 values spanning 40–3200 nM against various kinase targets, with meta-substituted electron-donating groups consistently yielding the most potent compounds [2].

Kinase Inhibition Pharmacophore Modeling Drug Discovery

Optimal Research and Procurement Application Scenarios for [1-Benzyl-3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methanol


Kinase Inhibitor Lead Generation Using the 1-Benzyl-3-aryl-pyrazole Pharmacophore

Medicinal chemistry teams pursuing novel kinase inhibitors (particularly Bub1, Aurora kinases, or RTKs) should prioritize this compound as a core scaffold for library synthesis. The 1-benzyl-3-(3-methoxyphenyl)-pyrazole core maps onto a pharmacophore validated by Bayer's benzylpyrazole patent series, where structurally related compounds achieved Bub1 IC50 values as low as 40 nM [1]. The 4-hydroxymethyl handle provides a convenient derivatization point for introducing diverse amine, ether, ester, or triazole functionality without requiring protecting group manipulations. Starting from the alcohol rather than the carbaldehyde analog (CAS 956360-54-6) reduces synthetic step count by at least one transformation when targeting amine-linked or ether-linked final compounds.

CB2 Cannabinoid Receptor Antagonist Development Exploiting the N-Benzyl Motif

The N-benzyl substituent is a critical structural determinant for CB2 receptor antagonism and intestinal barrier permeability, as demonstrated in the Sanofi-Aventis 1-benzylpyrazole series [2]. Researchers developing peripherally restricted CB2 antagonists should select this compound over N-phenyl analogs such as (3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methanol (CAS 36640-56-9), which lack the benzylic methylene spacer essential for the CB2 pharmacophore. The 3-methoxyphenyl group further offers opportunities to modulate CB2 vs. CB1 selectivity through additional substitution or bioisosteric replacement.

Chemical Biology Probe Synthesis via Click Chemistry Derivatization

The 4-hydroxymethyl group can be converted to a propargylamine moiety (as demonstrated by the known derivative CAS 1176628-80-0) for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized biotin, fluorophores, or affinity tags [3]. This application is not accessible with the carbaldehyde analog (CAS 956360-54-6), which would require reduction to the alcohol as an additional synthetic step before propargyl functionalization. For chemical biology groups building target-engagement probes or PROTAC molecules, the alcohol oxidation state offers a more direct synthetic entry point.

Analytical Reference Standard for Impurity Profiling in Pyrazole-Containing API Manufacturing

Several vendors explicitly list this compound for use as a drug impurity reference standard [REFS-2 in Section 1]. In the context of pharmaceutical quality control for pyrazole-based active pharmaceutical ingredients (e.g., COX-2 inhibitors, kinase inhibitors), this compound—with its defined purity specification of 95% and well-characterized physicochemical properties (density 1.15 g/cm³, boiling point 510.3 °C)—serves as a qualified reference material for HPLC method development, system suitability testing, and impurity spike-recovery experiments. Procurement from vendors providing Certificates of Analysis ensures traceability for regulatory submissions.

Quote Request

Request a Quote for [1-benzyl-3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.